molecular formula C14H14F3N3O2 B3888928 [3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](pyridin-3-yl)methanone

[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](pyridin-3-yl)methanone

Cat. No.: B3888928
M. Wt: 313.27 g/mol
InChI Key: BJWIIIHSWKDDBF-UHFFFAOYSA-N
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Description

3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hexahydroindazole ring, and a pyridinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the hexahydroindazole ring, followed by the introduction of the trifluoromethyl group and the pyridinyl methanone moiety. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological processes and pathways.

Medicine

In medicine, 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone is explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying and manipulating biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone include other trifluoromethylated indazole derivatives and pyridinyl methanone analogs. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

The uniqueness of 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone lies in its combination of functional groups and structural features. The presence of the trifluoromethyl group, hexahydroindazole ring, and pyridinyl methanone moiety provides a distinct reactivity profile and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c15-14(16,17)13(22)10-5-1-2-6-11(10)19-20(13)12(21)9-4-3-7-18-8-9/h3-4,7-8,10,22H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWIIIHSWKDDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](pyridin-3-yl)methanone
Reactant of Route 2
[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](pyridin-3-yl)methanone
Reactant of Route 3
[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](pyridin-3-yl)methanone
Reactant of Route 4
[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](pyridin-3-yl)methanone
Reactant of Route 5
[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](pyridin-3-yl)methanone
Reactant of Route 6
[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](pyridin-3-yl)methanone

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